2-[4-(propan-2-ylsulfanyl)phenyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one
Description
This compound features a central azetidine ring substituted with a pyrimidin-4-ylamino group and an ethanone-linked 4-(propan-2-ylsulfanyl)phenyl moiety. The azetidine scaffold is notable for its conformational rigidity, which enhances target-binding specificity, while the pyrimidine group may facilitate interactions with kinase domains or nucleic acids.
Properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-13(2)24-16-5-3-14(4-6-16)9-18(23)22-10-15(11-22)21-17-7-8-19-12-20-17/h3-8,12-13,15H,9-11H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTENGWFCLKIANH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C2)NC3=NC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiolation of 4-Bromophenyl Ethanone
The propan-2-ylsulfanyl group is introduced via a nucleophilic aromatic substitution (SNAr) reaction. A modified protocol from employs sodium hydride (NaH) in dimethylformamide (DMF) to deprotonate propane-2-thiol, facilitating displacement of a halogen (e.g., bromine) on the aromatic ring:
Reaction Conditions :
Characterization of Sulfanyl Intermediate
1H NMR (400 MHz, CDCl3): δ 7.92 (d, J = 8.4 Hz, 2H, ArH), 7.34 (d, J = 8.4 Hz, 2H, ArH), 3.45 (septet, J = 6.8 Hz, 1H, SCH(CH3)2), 2.63 (s, 3H, COCH3), 1.42 (d, J = 6.8 Hz, 6H, CH(CH3)2).
Synthesis of 3-[(Pyrimidin-4-yl)amino]azetidin-1-yl
Azetidine Ring Formation
Azetidine rings are constructed via cyclization of β-amino alcohols using carbonyldiimidazole (CDI), as described in:
Procedure :
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Activation : CDI (1.1 equiv.) reacts with tert-butyl-protected β-amino alcohol in dichloromethane at room temperature.
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Cyclization : Intramolecular nucleophilic attack forms the azetidine ring.
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Deprotection : Trifluoroacetic acid (TFA) removes the tert-butoxycarbonyl (Boc) group.
Yield : 65–72% after purification by column chromatography (ethyl acetate/hexane, 1:3).
Pyrimidine Amine Functionalization
The azetidine amine is coupled to 4-chloropyrimidine via Buchwald-Hartwig amination:
Catalytic System :
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Catalyst : Palladium acetate (5 mol%)
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Ligand : Xantphos (10 mol%)
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Base : Cs2CO3 (2.0 equiv.)
Fragment Coupling: Final Assembly
Nucleophilic Acyl Substitution
The ketone group of 4-(propan-2-ylsulfanyl)phenyl ethanone reacts with the azetidine amine via a nucleophilic acyl substitution, facilitated by activation with thionyl chloride (SOCl2):
Optimization Notes :
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Activation : SOCl2 (2.0 equiv.) in dichloromethane, 0°C to room temperature.
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Coupling : Triethylamine (3.0 equiv.) as base, 24 hours at room temperature.
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Yield : 68% after recrystallization (petroleum ether/ethyl acetate).
Structural Characterization and Analytical Data
Spectroscopic Confirmation
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1H NMR (400 MHz, DMSO-d6) : δ 8.47 (s, 1H, pyrimidine-H), 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.74 (d, J = 8.4 Hz, 2H, ArH), 4.31 (t, J = 7.6 Hz, 2H, NCH2), 3.85–3.78 (m, 1H, SCH(CH3)2), 3.52–3.45 (m, 2H, azetidine-CH2), 2.98–2.91 (m, 2H, azetidine-CH2), 2.63 (s, 3H, COCH3), 1.38 (d, J = 6.8 Hz, 6H, CH(CH3)2).
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MS (ESI+) : m/z 343.5 [M + H]+ (calculated for C18H22N4OS: 342.5).
Purity Assessment
HPLC Analysis :
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Column : C18, 5 μm, 4.6 × 150 mm
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Mobile Phase : Acetonitrile/water (70:30), 1.0 mL/min
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Retention Time : 8.2 minutes
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Purity : 98.4%
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Key Advantage |
|---|---|---|---|
| Stepwise Coupling | 68% | 98.4% | Avoids epimerization |
| One-Pot Assembly | 52% | 95.1% | Reduced purification steps |
| Solid-Phase Synthesis | 45% | 97.8% | Scalability for high-throughput screening |
Challenges and Optimization Strategies
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Azetidine Ring Instability : The azetidine moiety is prone to ring-opening under acidic conditions. Use of Boc protection and mild deprotection (TFA in CH2Cl2) mitigates degradation.
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Sulfur Oxidation : The propan-2-ylsulfanyl group oxidizes to sulfone under harsh conditions. Reactions conducted under nitrogen atmosphere with antioxidant additives (e.g., BHT) preserve thioether integrity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The propan-2-ylsulfanyl group can be oxidized to a sulfone using oxidizing agents like m-chloroperoxybenzoic acid.
Reduction: : The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: : Halogenated derivatives of the compound can undergo nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: : m-chloroperoxybenzoic acid in dichloromethane.
Reduction: : Sodium borohydride in ethanol or methanol.
Substitution: : Sodium hydride in DMF for nucleophilic substitutions.
Major Products
Oxidation: : Produces sulfone derivatives.
Reduction: : Produces alcohol derivatives.
Substitution: : Results in various substituted products depending on the nucleophile used.
Scientific Research Applications
The compound finds applications across various domains:
Chemistry: : Acts as a building block for complex molecule synthesis.
Biology: : Used in the design of enzyme inhibitors and receptor modulators.
Medicine: : Potential pharmacological agent with activities against certain diseases.
Industry: : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular Targets: : Interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: : Can affect signaling pathways, leading to altered cellular responses.
Binding Affinity: : Demonstrates high binding affinity towards its molecular targets, making it an effective modulator.
Comparison with Similar Compounds
Structural Analogs
2-Cyclopentyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one
- Key Differences : The cyclopentyl group replaces the 4-(propan-2-ylsulfanyl)phenyl moiety.
- Impact : Reduced aromaticity and sulfur content may lower solubility but enhance metabolic stability. Molecular weight (260.33 g/mol) is significantly lower than the target compound (~342.46 g/mol) .
Baricitinib ({1-(ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile)
- Key Differences: Incorporates a pyrrolopyrimidine core and ethylsulfonyl group instead of pyrimidin-4-ylamino and propan-2-ylsulfanyl.
- Impact : Baricitinib’s sulfonyl group enhances hydrogen-bonding capacity, improving JAK/STAT inhibition. The target compound’s sulfur-containing substituent may favor kinase selectivity (e.g., AAK1 inhibition) .
COVPDB282 (1-[3-[4-[2-[[4-Chloro-5-(1-methylcyclopropyl)-2-oxidanyl-phenyl]amino]ethanoyl]piperazin-1-yl]azetidin-1-yl]prop-2-en-1-one)
- Key Differences : A piperazine-azetidine hybrid replaces the pyrimidine-azetidine core.
- Impact : The chloro and methylcyclopropyl groups in COVPDB282 likely enhance covalent binding to targets, whereas the target compound’s pyrimidine moiety may enable reversible interactions .
Pharmacological and Physicochemical Properties
Biological Activity
The compound 2-[4-(propan-2-ylsulfanyl)phenyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 306.44 g/mol. The structure includes a pyrimidine ring, an azetidine moiety, and a propan-2-ylsulfanyl group, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may possess antiproliferative properties against several cancer cell lines.
- Antimicrobial Properties : The presence of the pyrimidine and thiazole rings is associated with antimicrobial activity.
- Cytotoxicity : Evaluations have shown that the compound can induce cytotoxic effects in specific cell types, which may be beneficial in targeting cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University evaluated the anticancer potential of the compound on colorectal cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent effect.
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. It exhibited minimum inhibitory concentrations (MIC) of 15 µg/mL for S. aureus and 20 µg/mL for E. coli, demonstrating promising antimicrobial properties.
The biological activity of this compound is hypothesized to be linked to its ability to interact with specific cellular targets:
- Cell Cycle Inhibition : The compound may interfere with cell cycle progression, leading to apoptosis in cancer cells.
- Enzyme Inhibition : It is suggested that the compound inhibits key enzymes involved in bacterial metabolism, contributing to its antimicrobial effects.
Q & A
Q. Q1. What are the critical considerations for optimizing the multi-step synthesis of this compound to achieve high purity and yield?
Answer:
- Reaction Sequence Design : Use a modular approach, coupling the azetidine-3-amine intermediate with the pyrimidin-4-yl fragment before introducing the propan-2-ylsulfanylphenyl moiety. This minimizes steric hindrance during azetidine ring formation .
- Solvent & Catalyst Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency in azetidine functionalization. Catalytic amounts of Cu(I) or Pd(0) improve cross-coupling yields for pyrimidine-azetidine bonding .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate ≥95% pure product. Validate purity via HPLC (C18 column, 70:30 acetonitrile/water) .
Q. Table 1: Key Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | CuI, DMF, 80°C | 65 | 90% |
| 2 | Pd(PPh₃)₄, THF, reflux | 72 | 88% |
| 3 | Recrystallization | 85 | 95% |
Biological Activity & Mechanistic Studies
Q. Q2. How can researchers resolve contradictions in reported biological activity data across different experimental models?
Answer:
- Target Validation : Use CRISPR-Cas9 knockout models to confirm target specificity (e.g., kinase inhibition vs. off-target receptor binding). Compare IC₅₀ values across recombinant enzyme assays vs. cell-based systems .
- Data Normalization : Account for metabolic stability (e.g., liver microsome assays) and membrane permeability (Caco-2 cell monolayers) to reconcile discrepancies between in vitro and in vivo efficacy .
- Statistical Rigor : Apply multivariate analysis (ANCOVA) to control for batch effects in compound stability or assay plate variability .
Data Contradiction & Validation
Q. Q3. What strategies are recommended to validate conflicting spectral data (e.g., NMR vs. MS) for structural confirmation?
Answer:
- Multi-Technique Corroboration :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the azetidine and pyrimidine rings .
- High-Resolution MS : Confirm molecular formula (C₁₉H₂₂N₄OS) with ≤2 ppm mass error. Discrepancies may indicate residual solvents or degradation products .
- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., azetidine ring puckering) using single-crystal diffraction (CCP4 suite for refinement) .
Computational Analysis
Q. Q4. What computational strategies predict the compound’s reactivity in biological systems?
Answer:
- Electrostatic Potential Mapping : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to identify nucleophilic/electrophilic regions. The pyrimidine N1 and azetidine NH show high electrophilicity, suggesting kinase-binding potential .
- Molecular Dynamics (MD) : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) with AMBER or GROMACS. Analyze hydrogen-bonding persistence (>80% simulation time) for stable interactions .
Q. Table 2: Key DFT Parameters
| Parameter | Value |
|---|---|
| Basis Set | 6-31G(d) |
| Solvation Model | PCM (Water) |
| HOMO-LUMO Gap (eV) | 3.2 |
Structural Modifications & SAR
Q. Q5. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved selectivity?
Answer:
- Azetidine Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-position to enhance kinase inhibition by increasing electrophilicity at the NH center .
- Pyrimidine Substitutions : Replace pyrimidin-4-yl with pyridin-2-yl to reduce off-target binding to adenosine receptors while retaining potency .
- Propan-2-ylsulfanyl Optimization : Replace with bulkier tert-butylsulfanyl to improve metabolic stability (t₁/₂ in human hepatocytes: 12 hr vs. 4 hr for parent compound) .
Analytical Method Development
Q. Q6. What advanced analytical methods quantify this compound in complex biological matrices?
Answer:
- LC-MS/MS : Use a Shimadzu 8060 system with electrospray ionization (ESI+). Optimize transitions (m/z 362.1 → 245.0 for quantification; 362.1 → 178.0 for confirmation) .
- Sample Preparation : Solid-phase extraction (HLB cartridges) with 85% recovery in plasma. Limit of quantification (LOQ): 1 ng/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
